molecular formula C22H32O4 B192686 Xylopic acid CAS No. 6619-97-2

Xylopic acid

Cat. No. B192686
CAS RN: 6619-97-2
M. Wt: 360.5 g/mol
InChI Key: AQBQBBLJTDSVLC-LLQRNYNASA-N
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Description

Xylopic acid is a natural phenolic compound found in the bark of the xylopia tree . It’s a kaurene diterpene and is the major constituent in the fruits of Xylopia aethiopica . It has been used for medicinal and therapeutic purposes for over 1,000 years . Xylopic acid has shown several pharmacological properties .


Chemical Reactions Analysis

Xylopic acid has been found to interact with various Cytochrome P450 enzymes. It induced CYP 1A1/1A2, 1A2, 2D6, and 2C9, inhibited CYP 3A4, and had no effect on 2B1/2B2 . It was also subjected to various stress conditions (hydrolytic, oxidative, photolytic and thermal) and its degradation products were characterized .

Scientific Research Applications

Pharmacokinetics and Metabolism

Xylopic acid (XA) is a bioactive diterpene kaurene isolate from the Guinea pepper fruit, Xylopia aethiopica. A study by Alolga et al. (2022) details its pharmacokinetics and liver microsomal enzyme metabolism. The research developed an LC-MS/MS method for determining the plasma concentration-time profile of XA, finding six metabolites related to various biochemical processes like methylation and glucuronidation.

Effect on Cytochrome P450 Enzymes

Agbenyeku et al. (2022) studied the effect of XA on cytochrome P450 enzymes in vivo and in vitro. The findings indicate that XA induces certain isoforms of CYP450 enzymes, inhibits CYP 3A4, and has no effect on 2B1/2B2. This research is crucial for understanding drug-food interactions involving XA.

Anti-inflammatory Action

XA exhibits significant anti-inflammatory properties, as explored in the research by Osafo et al. (2018). This study used various in vivo models to demonstrate its efficacy in reducing inflammation induced by agents like carrageenan, histamine, serotonin, and prostaglandin E2.

Potential for Treating Rheumatoid Arthritis

Research by Alolga et al. (2020) explored the anti-rheumatoid arthritis potential of XA in a bioinspired lipoprotein nanoformulation. This study highlights how XA minimizes cell infiltration at arthritic sites and ameliorates disease burden, offering insights into its therapeutic mechanisms at transcript and metabolite levels.

Antimalarial and Antipyretic Properties

XA's effectiveness as an antimalarial and antipyretic agent was demonstrated in a study by Boampong et al. (2013). Using a murine model infected with Plasmodium berghei, XA showed significant effects comparable to conventional treatments, highlighting its potential as an antimalarial agent.

Anti-Diabetic and Analgesic Effects

A study by Ameyaw et al. (2021) investigated the effects of XA on alloxan-induced diabetic neuropathy in rats, revealing its significant anti-hyperglycemic and analgesic effects, especially at lower doses. This research adds to the understanding of XA’s role in managing diabetic neuropathy.

properties

IUPAC Name

(4S,10S,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15?,16-,17-,18+,20?,21?,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBQBBLJTDSVLC-LLQRNYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)C2CC[C@@H]3C1(C2)CC[C@H]4C3(CCCC4(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984680
Record name 15-(Acetyloxy)kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-(Acetyloxy)kaur-16-en-18-oic acid

CAS RN

6619-97-2
Record name Xylopic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 15-(Acetyloxy)kaur-16-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
514
Citations
N Osafo, DD Obiri, AO Antwi… - Journal of basic and …, 2018 - degruyter.com
… xylopic acid. It is a crystalline diterpene that belongs to the class of kauranes. This work sets out to investigate the anti-inflammatory potential of the xylopic acid … that xylopic acid has anti-…
Number of citations: 29 www.degruyter.com
JN Boampong, EO Ameyaw, B Aboagye… - Journal of parasitology …, 2013 - hindawi.com
… xylopic acid was evaluated for its antimalarial and antipyretic properties. The structure of the xylopic acid … added to the concentrate to facilitate the crystallization of xylopic acid. Crystals (…
Number of citations: 49 www.hindawi.com
RN Alolga, Y Opoku-Damoah, DA Alagpulinsa… - Biomaterials, 2021 - Elsevier
Xylopic acid (XA), a diterpene kaurene and the major active ingredient of the African spice Xylopia aethiopica (Annonaceae), is reported to possess anti-inflammatory and analgesic …
Number of citations: 17 www.sciencedirect.com
EO Ameyaw, E Woode, E Boakye-Gyasi… - Pharmacognosy …, 2014 - ncbi.nlm.nih.gov
… aethiopica contains kaurenoic and xylopic acid (XA) which are kauranes, a class of diterpenes. Biological activities of kauranes include antimicrobial, cytotoxic, antiparasitic, insect …
Number of citations: 44 www.ncbi.nlm.nih.gov
E Woode, EO Ameyaw, E Boakye-Gyasi… - Journal of pharmacy & …, 2012 - ncbi.nlm.nih.gov
… to the concentrate to facilitate crystallization of xylopic acid. Crystals (xylopic acid), formed after the … The xylopic acid obtained was purified by recrystallization. The process involved the …
Number of citations: 100 www.ncbi.nlm.nih.gov
DEU Ekong, AU Ogan - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… The light petroleum extract of the ground dried fruits yields xylopic acid (I). The grouping CH-0-COMe is indicated by a nuclear magnetic resonance (nmr) signal at 7 7430 due to an …
Number of citations: 71 pubs.rsc.org
N Osafo, DD Obiri, KO Danquah, LB Essel… - The Turkish Journal of …, 2019 - ncbi.nlm.nih.gov
Materials and Methods We investigated the effect of XA on body weight, disease activity, inflammatory cell infiltration, and generation of reactive oxygen species. Rats were treated with …
Number of citations: 18 www.ncbi.nlm.nih.gov
W Kofie, JP Fetse, RK Adosraku - Chem. Sci. Int. J, 2016 - researchgate.net
… xylopic acid was achieved by refluxing the acid with 10% methanolic KOH. The structure of xylopic acid … Results: Xylopic acid was isolated from the dried fruits of Xylopia aethiopica at a …
Number of citations: 5 www.researchgate.net
E Woode, EO Ameyaw, E Boakye-Gyasi… - Pharmaceutical …, 2016 - Taylor & Francis
… To isolate xylopic acid, 2 kg of dried and powdered Xylopia aethiopica unripe fruits was exhaustively extracted by cold maceration in a percolator with petroleum ether for 72 h. The …
Number of citations: 20 www.tandfonline.com
E Woode, A Alhassan, CS Abaidoo - 2012 - ajms.alameenmedical.org
… attributed to the kaurane derivatives of which Xylopic acid (XA) is a major … Methods: Xylopic acid was administered orally to male … Results and Discussion: Xylopic acid did not cause any …
Number of citations: 20 ajms.alameenmedical.org

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